K-Ras(G12C) inhibitor 6

Beschreibung

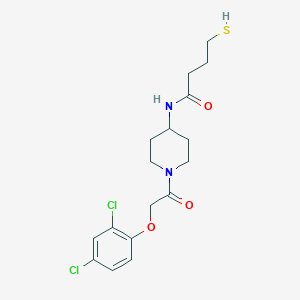

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701143036 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060530-16-5 | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | k-Ras(g12C) inhibitor 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | K-RAS(G12C) INHIBITOR 6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular Mechanisms of Action of K Ras G12c Inhibitor 6

Binding Site and Allosteric Modulation of KRAS(G12C)

The inhibitor's interaction with the K-Ras(G12C) protein is characterized by its unique binding site and the subsequent allosteric modulation of the protein's structure and function.

Irreversible Covalent Binding to Cys12

K-Ras(G12C) inhibitor 6 is a cysteine-reactive small molecule that forms an irreversible covalent bond with the mutant cysteine residue at position 12 (Cys12) of the K-Ras protein. glpbio.comchemdad.comnih.gov This covalent linkage is crucial for its mechanism of action, as it ensures a stable and prolonged inhibition of the oncoprotein. nih.govresearchgate.net The inhibitor's reliance on the mutant cysteine for binding confers its selectivity, as it does not affect the wild-type K-Ras protein. nih.govresearchgate.net

Occupation of the S-IIP (Switch-II Pocket)

Crystallographic studies have revealed that this compound binds to a newly identified allosteric pocket known as the Switch-II Pocket (S-IIP). glpbio.comchemdad.comnih.gov This pocket is located beneath the effector-binding switch-II region and is not apparent in previous structures of the Ras protein. nih.govresearchgate.net The inhibitor extends from the covalently modified Cys12 into this pocket, which is largely composed of the switch-II region. nih.gov The formation of this pocket is thought to be dynamic in the GDP-bound state and is stabilized by the binding of the inhibitor. nih.gov The specific interaction of the inhibitor with residues within the S-IIP, such as H95, Y96, and Q99, contributes to its potency. cytoskeleton.com

Disruption of Switch-I and Switch-II Regions

The binding of this compound to the S-IIP leads to the disruption of both the switch-I and switch-II regions of the K-Ras protein. nih.govresearchgate.net These regions are critical for the protein's ability to interact with downstream effector proteins, such as Raf. nih.govresearchgate.net By altering the conformation of these switch regions, the inhibitor effectively impairs the ability of K-Ras(G12C) to engage with and activate its downstream signaling partners. nih.govscispace.com

Impact on Nucleotide Affinity and KRAS Conformational States

The allosteric modulation induced by this compound has a profound impact on the nucleotide binding properties and the conformational state of the K-Ras(G12C) protein.

Subversion of Native Nucleotide Preference to Favor GDP over GTP

A key consequence of the inhibitor binding to the S-IIP is the alteration of the nucleotide affinity of K-Ras(G12C). glpbio.comchemdad.comnih.gov In its oncogenic state, K-Ras typically has a preference for the active, GTP-bound state. nih.govresearchgate.netnih.gov However, the binding of inhibitor 6 subverts this native preference, causing the protein to favor the inactive, GDP-bound state. glpbio.comchemdad.comnih.govresearchgate.net This shift in nucleotide affinity is a critical aspect of its inhibitory mechanism. nih.gov

Accumulation of Inactive GDP-Bound KRAS(G12C)

By promoting a preference for GDP and locking the protein in an inactive conformation, the inhibitor leads to the accumulation of the inactive GDP-bound form of KRAS(G12C). glpbio.comchemdad.comnih.govresearchgate.net This prevents the cycling of the protein to the active GTP-bound state, which is necessary for its oncogenic signaling. aacrjournals.orgaacrjournals.org Trapping the protein in this inactive state effectively shuts down the downstream signaling pathways that are aberrantly activated by the K-Ras(G12C) mutation. aacrjournals.orgascopubs.org

Inhibition of Effector Interactions (e.g., with Raf)

Once KRAS is activated by binding to GTP, it interacts with a variety of downstream effector proteins to initiate signaling cascades that drive cell proliferation and survival. frontiersin.orgresearchgate.net Among the most critical of these effectors are the RAF kinases (ARAF, BRAF, and CRAF). nih.govfrontiersin.org The binding of active, GTP-bound KRAS to RAF kinases stimulates their dimerization and activation, which in turn triggers the MAPK pathway. nih.gov

This compound and other inhibitors in its class function by locking the KRAS G12C protein in its inactive GDP-bound conformation. nih.govfrontiersin.org In this state, the conformation of KRAS, particularly in the Switch-I and Switch-II regions, is altered, which disrupts its ability to bind to and activate effector proteins like RAF. frontiersin.org By preventing this crucial interaction, the inhibitor effectively blocks the transmission of oncogenic signals downstream. selleckchem.comfrontiersin.org This mechanism is central to its anti-cancer activity, as it shuts down the primary output of the mutant KRAS protein. frontiersin.org

Downstream Signaling Pathway Modulation

By blocking the interaction between KRAS G12C and its effectors, this compound modulates the activity of key downstream signaling pathways that are hyperactivated in cancer cells.

The RAF-MEK-ERK cascade, commonly known as the MAPK (mitogen-activated protein kinase) pathway, is a central signaling route controlled by RAS proteins. frontiersin.orgascopubs.org Continuous activation of this pathway due to the KRAS G12C mutation leads to uncontrolled cell proliferation and survival. researchgate.net

Treatment with KRAS G12C inhibitors, including compounds from the same class as inhibitor 6, leads to a rapid and potent suppression of MAPK pathway activity. nih.govresearchgate.net This is evidenced by a marked decrease in the phosphorylation levels of key pathway components such as MEK and ERK. nih.gov However, studies on related KRAS G12C inhibitors have shown that this initial suppression can be transient. frontiersin.orgaacrjournals.org In many cancer cell lines, the MAPK pathway can be reactivated within 24 to 72 hours of treatment, a phenomenon known as adaptive resistance. nih.govresearchgate.netaacrjournals.org This rebound is often driven by feedback mechanisms that increase the activation of wild-type RAS isoforms or upstream receptor tyrosine kinases (RTKs). nih.govresearchgate.netaacrjournals.org

| Pathway Component | Observed Effect of Inhibition | Time Course | Underlying Mechanism | References |

|---|---|---|---|---|

| p-MEK / p-ERK | Strong initial decrease | Rapid (within hours) | Blockade of KRAS-RAF interaction prevents upstream activation. | nih.govresearchgate.net |

| p-MEK / p-ERK | Rebound / Reactivation | Delayed (24-72 hours) | Adaptive feedback loops activate wild-type RAS or upstream RTKs. | researchgate.netfrontiersin.orgaacrjournals.org |

| Total MYC Protein | Suppression | Follows ERK inhibition | MYC protein levels are highly regulated by RAS and ERK activity. | aacrjournals.org |

The phosphatidylinositol 3-kinase (PI3K) pathway is another critical downstream effector of RAS signaling that regulates cell growth, metabolism, and survival. frontiersin.orgresearchgate.net While the MAPK pathway is universally affected by KRAS inhibition, the impact on the PI3K pathway is more varied and context-dependent. nih.govaacrjournals.org

In some cancer cell models, inhibition of KRAS G12C leads to a reduction in the phosphorylation of AKT, a key node in the PI3K pathway. aacrjournals.orgfrontiersin.org However, in other models, PI3K pathway activity remains unaffected or can even increase following treatment with a KRAS G12C inhibitor. aacrjournals.orgresearchgate.net This variability suggests that the connection between RAS and PI3K is not as direct or universal as the link to the RAF-MAPK axis. aacrjournals.org The failure to adequately suppress the PI3K-AKT pathway has been identified as a potential mechanism of intrinsic resistance to KRAS G12C inhibitors. researchgate.net Consequently, combining KRAS G12C inhibitors with PI3K pathway inhibitors has shown synergistic effects in preclinical models, overcoming this resistance and leading to a more profound anti-tumor response. frontiersin.orgresearchgate.netaacrjournals.org

| Cellular Context | Effect on PI3K/AKT Signaling (p-AKT levels) | Implication for Inhibitor Efficacy | References |

|---|---|---|---|

| Some NSCLC and Pancreatic Cancer Cell Lines (e.g., MIA PaCa-2, NCI-H358) | Reduction | Sensitivity to inhibitor | aacrjournals.orgfrontiersin.org |

| Other Cancer Cell Lines | Unaffected or Increased | Potential intrinsic resistance mechanism | aacrjournals.orgresearchgate.net |

| Sotorasib-resistant cell lines | Constitutively activated PI3K-AKT | Acquired resistance; bypass of KRAS inhibition | frontiersin.org |

Iii. Preclinical Efficacy and Investigational Studies of K Ras G12c Inhibitor 6

In Vitro Studies

K-Ras(G12C) inhibitor 6 and similar compounds have demonstrated the ability to decrease the viability and induce apoptosis in cancer cell lines harboring the KRAS(G12C) mutation. apexbt.comselleck.co.jpnih.gov Studies have shown that treatment with these inhibitors leads to a reduction in the number of viable cancer cells and an increase in programmed cell death. nih.gov For instance, in lung cancer cell lines with the G12C mutation, such as H1792, H358, H23, and Calu-1, treatment with a K-Ras(G12C) inhibitor resulted in decreased cell viability and increased apoptosis. nih.gov The H1792 cell line, in particular, showed high sensitivity to this class of inhibitors. nih.gov

The efficacy of these inhibitors is linked to their ability to disrupt the interaction between K-Ras(G12C) and its downstream effectors, such as B-Raf and C-Raf. nih.gov By blocking these interactions, the inhibitors effectively shut down the signaling cascade that promotes cancer cell growth. nih.gov

Table 1: Effect of a K-Ras(G12C) Inhibitor on the Viability of Various Lung Cancer Cell Lines

| Cell Line | KRAS Mutation Status | Effect on Viability |

|---|---|---|

| H1792 | G12C | Decreased |

| H358 | G12C | Decreased |

| Calu-1 | G12C | Decreased |

| H23 | G12C | Decreased |

| A549 | Non-G12C | No significant decrease |

| H1299 | Non-G12C | No significant decrease |

| H1437 | Non-G12C | No significant decrease |

Data sourced from studies on K-Ras(G12C) inhibitors. nih.gov

A key feature of this compound is its selectivity for the G12C mutant form of K-Ras over the wild-type (WT) protein. apexbt.com The inhibitor irreversibly binds to the cysteine residue present in the G12C mutant, a feature absent in the wild-type protein. apexbt.com This covalent interaction occurs within a specific allosteric pocket known as S-IIP. apexbt.com

Biochemical assays have demonstrated that while this compound effectively binds to the GDP-bound state of K-Ras(G12C), it does not significantly interact with wild-type K-Ras. apexbt.com This selectivity is crucial for minimizing off-target effects and potential toxicity in normal cells. In cell-based assays, K-Ras(G12C) inhibitors show a marked preference for inhibiting the proliferation of cancer cell lines with the G12C mutation compared to those with wild-type KRAS or other KRAS mutations. nih.govfrontiersin.org For example, a study reported that cell lines with G12C mutations (H1792, H358, H23, and Calu-1) exhibited a significant decrease in viability upon treatment, whereas cell lines without this specific mutation (H1437, H1299, and A549) were largely unaffected. nih.gov

Impact on Cancer Cell Line Viability and Apoptosis in KRAS(G12C)-Mutant Cell Lines

In Vivo Xenograft and Genetically Engineered Mouse (GEM) Models

The preclinical efficacy of K-Ras(G12C) inhibitors has been further evaluated in various in vivo models, including xenografts and genetically engineered mice, which are crucial for assessing anti-tumor activity in a more complex biological system. aacrjournals.orgnih.gov

Numerous studies have reported significant tumor regression in xenograft models derived from human cancer cell lines or patient tumors (patient-derived xenografts, or PDXs) that harbor the KRAS(G12C) mutation. nih.govaacrjournals.org For instance, the KRAS(G12C) inhibitor MRTX849 led to tumor regression in 17 out of 26 KRAS(G12C)-positive cell line- and patient-derived xenograft models. nih.gov Similarly, another inhibitor, JDQ443, demonstrated dose-dependent tumor inhibition in xenograft models of pancreatic cancer. frontiersin.orgaacrjournals.org

In a non-small cell lung cancer (NSCLC) xenograft model using H358 cells, oral administration of a K-Ras(G12C) inhibitor resulted in a dose-dependent modification of the KRAS(G12C) protein and inhibition of tumor growth. nih.gov These in vivo studies provide strong evidence for the anti-tumor activity of this class of inhibitors. nih.gov

Table 2: Summary of In Vivo Efficacy of KRAS(G12C) Inhibitors in Xenograft Models

| Inhibitor | Model Type | Cancer Type | Outcome |

|---|---|---|---|

| MRTX849 | CDX and PDX | Multiple | Tumor regression in 65% of models nih.gov |

| JDQ443 | CDX | Pancreatic Cancer | Dose-dependent tumor inhibition frontiersin.org |

| D3S-001 | CDX | Pancreatic and Colorectal Cancer | Tumor growth inhibition aacrjournals.org |

| Sotorasib (B605408) (AMG 510) | Xenograft | NSCLC | Tumor regression nih.gov |

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft

Beyond their direct effects on tumor cells, K-Ras(G12C) inhibitors have been shown to modulate the tumor microenvironment (TME). frontiersin.orgaacrjournals.org The TME plays a critical role in tumor progression and response to therapy.

Treatment with K-Ras(G12C) inhibitors can induce a shift towards a more pro-inflammatory TME. nih.govnih.gov This is characterized by an increase in the infiltration of various immune cells, including T cells, macrophages, and dendritic cells. nih.govresearchgate.net For example, the inhibitor sotorasib (AMG 510) was found to promote a pro-inflammatory TME in immune-competent mice, leading to durable cures both as a monotherapy and in combination with other immunotherapies. nih.gov

Specifically, treatment with inhibitors like MRTX849 has been shown to increase the presence of M1-polarized macrophages, dendritic cells, and both CD4+ and CD8+ T cells within the tumor, while decreasing the number of immunosuppressive myeloid-derived suppressor cells. aacrjournals.org This remodeling of the TME is thought to enhance the body's own anti-tumor immune response. frontiersin.orgaacrjournals.org The mechanism behind this includes the upregulation of chemokines like CXCL10 and CXCL11, which help recruit immune cells to the tumor site. frontiersin.org

Modulation of the Tumor Microenvironment

Reconditioning of the Tumor Immune Microenvironment

Inhibition of the K-Ras(G12C) protein has been shown to reverse the immunosuppressive signaling driven by this oncogene, leading to a significant reconditioning of the tumor immune microenvironment (TME). aacrjournals.org Preclinical studies using K-Ras(G12C) inhibitors, such as adagrasib (MRTX849), have demonstrated a notable impact on both tumor cells and the surrounding immune landscape. These inhibitors can modify tumor cell-intrinsic factors that are crucial for regulating antigen presentation and the establishment of an immunosuppressive TME. aacrjournals.orgaacrjournals.org

One of the key effects observed is the increased expression of Major Histocompatibility Complex (MHC) class I on the surface of tumor cells following treatment with a K-Ras(G12C) inhibitor. aacrjournals.orgaacrjournals.org This upregulation is significant as it enhances the ability of the immune system, particularly cytotoxic T cells, to recognize and target cancer cells for destruction. aacrjournals.org In addition to enhancing antigen presentation, K-Ras(G12C) inhibition also leads to a decrease in the production and release of immunosuppressive factors by the tumor. aacrjournals.orgaacrjournals.org

Furthermore, investigations in syngeneic mouse models have revealed profound changes in the immune cell infiltrate within the tumor. Treatment with a K-Ras(G12C) inhibitor resulted in a decrease in immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs). aacrjournals.orgresearchgate.net Concurrently, there was an increase in the presence of immune-enhancing cells, including M1-polarized macrophages, dendritic cells, and both CD4+ and CD8+ T cells. aacrjournals.orgresearchgate.net These changes collectively shift the TME from an "immune-cold" to an "immune-hot" state, which is more favorable for an effective anti-tumor immune response. nih.govbiorxiv.org

The functional consequence of this immune reconditioning is significant. In immune-competent mouse models, the anti-tumor effect of K-Ras(G12C) inhibitors was markedly more pronounced compared to their effect in T-cell-deficient mice, highlighting the critical role of the adaptive immune system in the therapeutic efficacy of these agents. aacrjournals.orgnih.gov Moreover, mice that achieved complete responses after combination treatment with a K-Ras(G12C) inhibitor and an anti-PD-1 antibody were resistant to tumor rechallenge, indicating the development of a durable adaptive anti-tumor immunity. aacrjournals.orgnih.gov These preclinical findings strongly suggest that K-Ras(G12C) inhibition not only directly targets the cancer cells but also sensitizes them to immune checkpoint inhibitor therapy by reversing KRAS-driven immune suppression. aacrjournals.orgaacrjournals.orgnih.gov

Combination Strategies in Preclinical Models

The development of resistance to K-Ras(G12C) inhibitors as monotherapy has prompted extensive preclinical research into combination strategies to enhance their efficacy and durability. nih.govresearchgate.netfrontiersin.org These strategies primarily focus on co-targeting key signaling pathways that are involved in adaptive resistance mechanisms.

Synergy with Other Targeted Agents

Preclinical evidence strongly supports the combination of K-Ras(G12C) inhibitors with RTK inhibitors to overcome resistance. nih.govascopubs.org Feedback activation of RTKs, such as EGFR and FGFR, has been identified as a key mechanism of resistance to K-Ras(G12C) inhibition. ascopubs.orgaacrjournals.org This feedback loop can reactivate the MAPK pathway, mitigating the anti-tumor effects of the K-Ras(G12C) inhibitor. aacrjournals.org

In colorectal cancer (CRC) models, in particular, high basal RTK activation is observed, and K-Ras(G12C) inhibition can lead to a significant rebound in phospho-ERK levels. nih.gov Preclinical studies have shown that combining a K-Ras(G12C) inhibitor with an EGFR inhibitor, such as cetuximab, results in synergistic anti-tumor activity in CRC cells, patient-derived organoids, and xenograft models. nih.govonclive.com Similarly, MET amplification has been identified as a resistance mechanism, and combining a K-Ras(G12C) inhibitor with a MET inhibitor like crizotinib (B193316) restored sensitivity in preclinical models. ascopubs.orgfrontiersin.org While combinations with specific RTK inhibitors have shown variable effectiveness across different cancer models, they represent a rational approach to counteract adaptive resistance. ascopubs.org

Table 1: Preclinical Findings for K-Ras(G12C) Inhibitor and RTK Inhibitor Combinations

| Cancer Model | RTK Inhibitor | Key Findings | Reference(s) |

|---|---|---|---|

| Colorectal Cancer | Cetuximab (EGFR inhibitor) | High efficacy in CRC cells, patient-derived organoids, and xenografts. | nih.gov |

| Non-Small Cell Lung Cancer | Crizotinib (MET inhibitor) | Restored sensitivity in models with MET amplification-mediated resistance. | ascopubs.org |

The protein tyrosine phosphatase SHP2 acts as a critical node downstream of most RTKs, transmitting signals to RAS. biorxiv.org Inhibition of SHP2 has emerged as a highly effective strategy to combine with K-Ras(G12C) inhibitors. nih.govascopubs.org Preclinical studies have demonstrated that co-inhibition of SHP2 enhances the efficacy of K-Ras(G12C) inhibitors by preventing the reactivation of the MAPK pathway mediated by upstream RTKs. biorxiv.orgresearchgate.net This combination has shown effectiveness in various cell lines and xenograft models. ascopubs.org

The combination of a K-Ras(G12C) inhibitor with a SHP2 inhibitor not only suppresses adaptive signaling within the cancer cells but also favorably remodels the tumor microenvironment. biorxiv.org This dual action can sensitize tumors to immune checkpoint blockade. biorxiv.orgresearchgate.net In preclinical models, this combination has been shown to decrease myeloid suppressor cells, increase CD8+ T cells, and enhance the effects of PD-1 blockade. ascopubs.org The synergy between K-Ras(G12C) and SHP2 inhibitors has been observed to be more consistent across different models compared to some RTK inhibitor combinations. ascopubs.org

Table 2: Preclinical Findings for K-Ras(G12C) Inhibitor and SHP2 Inhibitor Combinations

| Cancer Model | SHP2 Inhibitor | Key Findings | Reference(s) |

|---|---|---|---|

| NSCLC, Pancreatic Ductal Adenocarcinoma | TNO-155, RMC-4550 | Enhanced anti-tumor activity, delayed pathway reactivation, and remodeled the TME. | biorxiv.orgnih.govbiospace.com |

| Lung Cancer | RMC-4550 | Combination with MRTX849 showed improved efficacy compared to either agent alone in vivo. | researchgate.net |

Targeting downstream effectors in the MAPK pathway, such as MEK, is another logical combination strategy. Co-inhibition of K-Ras(G12C) and MEK provides a vertical blockade of the pathway, which can lead to more profound and durable suppression of oncogenic signaling. nih.govsci-hub.se Preclinical studies have demonstrated synergistic effects when combining a K-Ras(G12C) inhibitor with a MEK inhibitor like trametinib. nih.govsci-hub.se This combination has been shown to increase the depth and duration of ERK phosphorylation inhibition. verastem.com The rationale is that simultaneous targeting of multiple nodes in the RAS/RAF/MEK/ERK pathway may be necessary for optimal and lasting responses. verastem.comthno.org

Table 3: Preclinical Findings for K-Ras(G12C) Inhibitor and MEK Inhibitor Combinations

| Cancer Model | MEK Inhibitor | Key Findings | Reference(s) |

|---|---|---|---|

| NSCLC, CRC, Pancreatic Cancer | Trametinib, VS-6766 | Synergistic inhibition of cell proliferation; VS-6766 is a dual RAF/MEK inhibitor. | nih.govverastem.com |

The PI3K/AKT/mTOR pathway is another critical downstream signaling cascade activated by RAS. nih.gov In some preclinical models, inhibition of K-Ras(G12C) alone does not sufficiently suppress this pathway, which can contribute to adaptive resistance. aacrjournals.org High-throughput drug screening has identified PI3K/mTOR pathway inhibitors as having a broad sensitizing effect when combined with K-Ras(G12C) inhibitors. aacrjournals.org

The combination of a K-Ras(G12C) inhibitor with a PI3K inhibitor has demonstrated effectiveness in vitro and in vivo, including in patient-derived xenograft models that were resistant to the K-Ras(G12C) inhibitor alone. aacrjournals.org This suggests that dual targeting of both the MAPK and PI3K/mTOR pathways can overcome this form of resistance. nih.govaacrjournals.org The combination has shown more pronounced anti-tumor effects than either drug used as a single agent. nih.gov

Table 4: Preclinical Findings for K-Ras(G12C) Inhibitor and PI3K/mTOR Inhibitor Combinations

| Cancer Model | PI3K/mTOR Inhibitor | Key Findings | Reference(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer | GDC0941 (pan-PI3K inhibitor), BYL719 (PI3Kα inhibitor) | Combination overcame resistance to single-agent K-Ras(G12C) inhibition in vitro and in vivo. | aacrjournals.org |

| Various Cancer Models | Not specified | PI3K pathway inhibition showed broader efficacy across models compared to some RTK inhibitor combinations. | ascopubs.org |

CDK4/6 Inhibitors

Preclinical evidence suggests that combining K-Ras(G12C) inhibitors with Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors could produce synergistic antitumor effects in various cancers, including non-small cell lung cancer (NSCLC), colorectal, pancreatic, and esophageal cancers. mdpi.com This is particularly relevant when cell cycle control is compromised due to CDKN2A/B deletion or p16 inactivation. mdpi.com The combination of a K-Ras(G12C) inhibitor with a CDK4/6 inhibitor, such as Palbociclib, has demonstrated significant downregulation of KRAS pathway phosphorylation. frontiersin.org

The rationale for this combination lies in the potential to enhance cell cycle arrest and suppress compensatory signaling pathways. mdpi.com For instance, in KRAS-mutant colorectal cancer (CRC) preclinical models, the combination of Palbociclib with a MEK inhibitor showed inhibition of cell growth and tumor regression in patient-derived xenograft (PDX) models. onclive.com Furthermore, the combination of K-Ras(G12C) inhibitors with the PAK4 inhibitor KPT9274 has been shown to induce cell-cycle arrest by downregulating cyclin D1 and CDK4/6 expression, preventing the progression from the G1 to the S phase of the cell cycle. aacrjournals.org

Table 1: Preclinical Studies of this compound in Combination with CDK4/6 Inhibitors

| Combination Agent | Cancer Type | Preclinical Model | Key Findings | Reference(s) |

| Palbociclib | Colorectal Cancer | In vitro, PDX | Significant downregulation of KRAS pathway phosphorylation; Inhibition of cell growth and tumor regression (with MEK inhibitor). | frontiersin.orgonclive.com |

| Abemaciclib | NSCLC | In vitro, Xenograft | Effective growth inhibition of cancer cells. | onclive.com |

| KPT9274 (PAK4 Inhibitor) | Pancreatic, Lung Cancer | 2D and 3D cell cultures, Xenografts | Induced cell-cycle arrest by downregulating cyclin D1 and CDK4/6. | aacrjournals.org |

SOS1 Inhibitors

The combination of K-Ras(G12C) inhibitors with Son of Sevenless 1 (SOS1) inhibitors represents a promising strategy to enhance antitumor response. nih.gov SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of KRAS. aacrjournals.org By inhibiting SOS1, the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state is blocked. nih.gov

Preclinical studies have shown that combining a SOS1 inhibitor, such as BI-3406 or MRTX0902, with a K-Ras(G12C) inhibitor leads to a more profound and sustained suppression of the RAS-MAPK signaling pathway than either agent alone. nih.gov This enhanced activity has been observed in various KRAS G12C-mutant cancer models, including NSCLC and CRC. nih.govaacrjournals.org The combination has been shown to be more potent than the K-Ras(G12C) inhibitor alone and comparable to combinations with SHP2 or EGFR inhibitors. nih.gov Furthermore, the addition of a SOS1 inhibitor can delay the emergence of acquired resistance to K-Ras(G12C) inhibitors. nih.gov

Table 2: Preclinical Studies of this compound in Combination with SOS1 Inhibitors

| Combination Agent | Cancer Type | Preclinical Model | Key Findings | Reference(s) |

| BI-3406 | NSCLC, CRC | Xenografts | Enhanced antitumor response, stronger suppression of RAS-MAPK signaling, delayed resistance. | nih.gov |

| MRTX0902 | NSCLC, CRC | Xenografts | Augmented antitumor activity of adagrasib. | aacrjournals.org |

| BI 1701963 | KRAS-mutant cancers | PDX models | Robust antitumor efficacy when combined with trametinib. | d-nb.info |

YAP/TAZ-TEAD Inhibitors

Preclinical data have suggested that combining K-Ras(G12C) inhibitors with inhibitors of the Hippo pathway effectors YAP and TAZ, which interact with TEAD transcription factors, could be a promising therapeutic strategy. nih.govresearchgate.netnih.gov The combination of the YAP/TAZ-TEAD inhibitor IAG933 with the K-Ras(G12C) inhibitor JDQ443 has shown a strong combination benefit in a panel of KRAS G12C-mutated NSCLC and CRC cell lines. medpath.com In vivo, the addition of IAG933 deepened the response to JDQ443 in NSCLC xenografts. medpath.com This suggests a potential synergistic effect in overcoming resistance to K-Ras(G12C) inhibition. larvol.com

FAK Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a role in tumorigenesis. mdpi.com Preclinical studies have indicated that combining a K-Ras(G12C) inhibitor with a FAK inhibitor can result in a synergistic antitumor effect. nih.govresearchgate.net Sustained FAK activation has been identified as a mechanism of resistance to K-Ras(G12C) inhibition. researchgate.net

The combination of a FAK inhibitor, such as IN10018, with a K-Ras(G12C) inhibitor showed a stronger anti-cancer cell growth effect than either monotherapy in KRAS G12C mutant cancer cell lines. researchgate.net Additionally, combining the FAK inhibitor Ifebemtinib with the K-Ras(G12C) inhibitor D-1553 has shown promising results in preclinical models. frontiersin.org

Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors (FTIs) were initially developed to block the post-translational modification of RAS proteins, which is necessary for their membrane localization and function. aacrjournals.org While early FTIs had limited success in KRAS-mutant cancers, next-generation FTIs like KO-2806 are being investigated as combination partners for K-Ras(G12C) inhibitors. aacrjournals.orgaacrjournals.org

Preclinical studies have shown that combining KO-2806 with the K-Ras(G12C) inhibitor adagrasib leads to markedly enhanced antitumor effects in KRAS G12C-mutant NSCLC cell line- and patient-derived xenograft models compared to adagrasib alone. aacrjournals.org The proposed mechanism involves the FTI blocking compensatory signaling pathways, such as the mTOR pathway, that are activated in response to KRAS inhibition. aacrjournals.orgbiorxiv.org

PAK4 Inhibitors

P21-activated kinase 4 (PAK4) is a signaling hub implicated in the tumorigenesis of RAS-driven cancers. aacrjournals.orgnih.gov The combination of the PAK4 inhibitor KPT9274 with K-Ras(G12C) inhibitors like sotorasib and adagrasib has been evaluated in preclinical models of pancreatic and lung cancer. aacrjournals.orgnih.gov

These studies found that cancer cells resistant to K-Ras(G12C) inhibitors were sensitive to KPT9274. nih.gov The combination of KPT9274 with a K-Ras(G12C) inhibitor synergistically inhibited the growth of KRAS G12C-mutant cancer cells and reduced their ability to form colonies. nih.gov Mechanistically, this combination suppressed cell growth signaling and downregulated cell-cycle markers. nih.gov In xenograft models, the combination significantly reduced tumor burden and, in some cases, prevented tumor relapse after discontinuing the K-Ras(G12C) inhibitor. nih.govbiorxiv.orgnih.gov

Table 3: Preclinical Study of this compound in Combination with a PAK4 Inhibitor

| Combination Agent | Cancer Type | Preclinical Model | Key Findings | Reference(s) |

| KPT9274 | Pancreatic Ductal Adenocarcinoma (PDAC), NSCLC | Cell lines, Xenografts | Synergistic growth inhibition, reduced clonogenic potential, suppressed cell growth signaling, reduced tumor burden, prevented tumor relapse. | aacrjournals.orgnih.govbiorxiv.org |

Combination with Immunotherapies

There is a strong rationale for combining K-Ras(G12C) inhibitors with immunotherapies, such as immune checkpoint blockade (ICB). aacrjournals.org Oncogenic KRAS is known to contribute to an immunosuppressive tumor microenvironment. aacrjournals.org Preclinical studies have shown that K-Ras(G12C) inhibitors can remodel the tumor microenvironment to be more pro-inflammatory, enhancing anti-tumor T cell activity. nih.govaacrjournals.org

In preclinical models, the combination of a K-Ras(G12C) inhibitor with anti-PD-1 therapy has been shown to increase the infiltration of CD8+ T cells and promote long-term, tumor-specific immune responses. d-nb.info This synergistic efficacy provides a basis for the ongoing clinical investigation of these combinations. nih.govresearchgate.net

Checkpoint Inhibitors (e.g., Anti-PD-1/PD-L1)

Preclinical investigations have provided a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) such as those targeting the PD-1/PD-L1 axis. aacrjournals.org The signaling network controlled by oncogenic KRAS is known to be immunosuppressive; therefore, targeted inhibition can alter the tumor microenvironment (TME) to be more susceptible to an anti-tumor immune response. aacrjournals.org

In immune-competent mouse models, treatment with the K-Ras(G12C) inhibitor sotorasib (AMG 510) led to a pro-inflammatory TME. nih.govresearchgate.net This shift provided the basis for combination studies with ICIs, which demonstrated significant combinatorial therapeutic benefits. aacrjournals.org In these preclinical models, the combination of a K-Ras(G12C) inhibitor with an anti-PD-1 or anti-PD-L1 antibody resulted in durable tumor cures. nih.govresearchgate.net Specifically, combination treatment led to complete and lasting tumor regression, an outcome not observed with anti-PD-1 monotherapy. frontiersin.org This enhanced efficacy is attributed, in part, to a notable increase in the infiltration of CD8+ T cells into the tumor. frontiersin.org

Studies using various syngeneic mouse cancer models have consistently shown the therapeutic advantages of this combination. For example, combining a KRAS G12C inhibitor with anti-PD-1 blockade resulted in the cure of a majority of mice in a CT-26 syngeneic colorectal cancer model and produced sustained tumor regression in orthotopic pancreatic and lung cancer models. aacrjournals.org Similarly, the KRAS G12C inhibitor adagrasib (MRTX849), when combined with an anti-PD-1 antibody in a KRAS G12C CT26 mouse model, was shown to increase the expression of major histocompatibility complex I (MHC I), further enhancing the potential for an immune response. oaepublish.com Preclinical data supports that these combinations may enhance both survival and quality of life. frontiersin.org The promising results from these preclinical studies have prompted the initiation of multiple clinical trials to evaluate these combinations in patients. frontiersin.orgoaepublish.comthno.org

Table 1: Preclinical Studies of K-Ras(G12C) Inhibitor Combination with Checkpoint Inhibitors

| Inhibitor Class | Combination Agent | Animal Model | Key Findings | Citations |

|---|---|---|---|---|

| K-Ras(G12C) Inhibitor | Anti-PD-1 | Immune-competent mice | Resulted in a pro-inflammatory tumor microenvironment and produced durable cures. | nih.govresearchgate.net |

| K-Ras(G12C) Inhibitor | Anti-PD-1 | CT-26 colorectal cancer model | Cured the majority of mice. | aacrjournals.org |

| K-Ras(G12C) Inhibitor | Anti-PD-1 | Orthotopic LUAD model | Caused sustained tumor regression. | aacrjournals.org |

| K-Ras(G12C) Inhibitor | Anti-PD-1 | Orthotopic PDAC model | Caused sustained tumor regression. | aacrjournals.org |

| Sotorasib (AMG 510) | Anti-PD-1 | Preclinical models | Induced complete and durable tumor regression; increased CD8+ T cell infiltration. | frontiersin.org |

| Adagrasib (MRTX849) | Anti-PD-1 | KRAS G12C CT26 model | Increased MHC I expression and decreased immunosuppressive factors. | oaepublish.com |

Adaptive Immunity Against Shared Antigens

A significant finding from preclinical studies involving K-Ras(G12C) inhibitors is the induction of a robust adaptive immune response that extends beyond the specific G12C mutation. nih.govresearchgate.net In studies with sotorasib (AMG 510), immune-competent mice that were cured of their KRAS G12C tumors through treatment demonstrated long-term immune memory. nih.govresearchgate.netfrontiersin.org

Crucially, when these cured mice were subsequently re-challenged with tumor cells expressing a different KRAS mutation, KRAS G12D, they successfully rejected the growth of these new tumors. nih.govresearchgate.netmdpi.com This outcome suggests the development of adaptive immunity against shared tumor antigens, which are common between the KRAS G12C and KRAS G12D tumor cells, rather than an immune response directed solely at the G12C-specific neoantigen. nih.govresearchgate.netmdpi.com This discovery highlights that inhibiting the KRAS G12C protein can initiate a broader anti-tumor immune response, which is a key factor in achieving durable, long-term cures in preclinical models. mdpi.com The combination of sotorasib with anti-PD-1 therapy was also shown to promote the establishment of a memory T cell response and enhance antigen recognition. frontiersin.org

Combination with Chemotherapies

In addition to immunotherapy combinations, preclinical analyses have demonstrated that this compound can improve the anti-tumor efficacy of conventional chemotherapy agents. nih.govresearchgate.net In preclinical models, combining sotorasib (AMG 510) with chemotherapy resulted in the regression of KRAS G12C tumors. nih.govresearchgate.net Specifically, sotorasib showed synergistic effects when used in combination with carboplatin. sci-hub.se These findings indicate that the mechanism of action of K-Ras(G12C) inhibitors is complementary to that of cytotoxic chemotherapies, leading to enhanced tumor cell killing. The positive results from these preclinical combination studies have supported the evaluation of K-Ras(G12C) inhibitors combined with chemotherapy in clinical trials. thno.org

Table 2: Compound Names

| Generic Name/Internal Code | Brand Name (if applicable) | Class |

|---|---|---|

| Sotorasib | Lumakras | K-Ras(G12C) Inhibitor |

| Adagrasib | Krazati | K-Ras(G12C) Inhibitor |

| Carboplatin | - | Chemotherapy Agent |

| Pembrolizumab | Keytruda | Anti-PD-1 Antibody |

| Atezolizumab | Tecentriq | Anti-PD-L1 Antibody |

| Cetuximab | Erbitux | EGFR Inhibitor |

| Panitumumab | Vectibix | EGFR Inhibitor |

V. Clinical Development and Translational Implications

Progression to Clinical Trials

The journey from preclinical proof-of-concept to approved therapy for KRAS G12C inhibitors has been remarkably swift. Initial studies with tool compounds validated the therapeutic hypothesis, paving the way for the development of optimized molecules with drug-like properties suitable for human studies. researchgate.net Several agents have since entered and progressed through clinical trials, with some gaining regulatory approval. frontiersin.orgresearchgate.net

Comparison with Other KRAS(G12C) Inhibitors (e.g., Sotorasib (B605408), Adagrasib, JDQ443, Divarasib)

The landscape of KRAS G12C inhibitors has become increasingly competitive, with several compounds showing distinct clinical profiles. aacrjournals.org Sotorasib and adagrasib were the first two inhibitors to receive FDA approval for KRAS G12C-mutated non-small cell lung cancer (NSCLC). scientificarchives.comnih.gov

These inhibitors differ not only in efficacy but also in their safety profiles, particularly concerning gastrointestinal and liver toxicities, which can influence treatment decisions and potential combination strategies. nih.govprnewswire.com

| Drug | Trial Name (Representative) | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Sotorasib | CodeBreaK 200 | NSCLC (2nd Line) | 28.1% | 5.6 months |

| Adagrasib | KRYSTAL-1 | NSCLC (Pretreated) | 42.9% | 6.5 months |

| Divarasib (B10829276) | Phase 1 | NSCLC (Pretreated) | 53.4% | 13.1 months |

| Glecirasib (B12386130) | Phase 2 | NSCLC (Pretreated) | 47.9% | 8.2 months |

| JDQ443 | KontRASt-01 | NSCLC (Pretreated) | 54.5% (at RD) | Not Reported |

Data compiled from multiple sources. nih.govnih.govascopubs.orgtheoncologynurse.comonclive.com This table is for comparative purposes and is based on data from different trials which may have varying patient populations and methodologies.

Therapeutic Efficacy in Specific Tumor Types (e.g., NSCLC, CRC, PDAC)

The efficacy of KRAS G12C inhibitors varies significantly across different cancer types.

Non-Small Cell Lung Cancer (NSCLC): This has been the most responsive tumor type. Sotorasib was first approved based on the CodeBreaK 100 trial, which showed an ORR of 37.1% and a median PFS of 6.8 months in previously treated patients. scientificarchives.com Adagrasib's approval was supported by the KRYSTAL-1 trial, which reported an ORR of 42.9% in a similar population. nih.gov Newer agents like divarasib and glecirasib have also demonstrated robust activity in NSCLC. nih.govascopost.com

Colorectal Cancer (CRC): Monotherapy with KRAS G12C inhibitors has shown limited efficacy in CRC. scientificarchives.com In the CodeBreaK 100 study, sotorasib monotherapy resulted in an ORR of only 9.7%. scientificarchives.com This is largely attributed to feedback reactivation of the MAPK pathway through upstream signaling, particularly from the epidermal growth factor receptor (EGFR). nih.govfrontiersin.org Consequently, the clinical focus for CRC has shifted to combination therapies. scientificarchives.com

Pancreatic Ductal Adenocarcinoma (PDAC) and Other Solid Tumors: Responses in PDAC have been more modest than in NSCLC but still represent a significant advance for this difficult-to-treat cancer. Adagrasib showed a 33% ORR and a median PFS of 5.4 months in patients with PDAC. ascopubs.orgoncnursingnews.comaacrjournals.org Glecirasib has also shown encouraging activity, with a confirmed ORR of 41.9% in its pancreatic cancer cohort. oncodaily.com In a basket trial of other solid tumors, adagrasib produced an ORR of 35%, with notable activity in biliary tract cancer (42% ORR). ascopubs.orgonclive.comzailaboratory.com

| Inhibitor | Tumor Type | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| Sotorasib | CRC | CodeBreaK 100 | 9.7% | 4.0 months |

| Adagrasib | CRC | KRYSTAL-1 | 19% | 5.6 months |

| Divarasib | CRC | Phase 1 | 29.1% | 5.6 months |

| Adagrasib | PDAC | KRYSTAL-1 | 33.3% | 5.4 months |

| Glecirasib | PDAC | Phase 1/2 | 41.9% | 5.6 months |

Data compiled from multiple sources. nih.govscientificarchives.comaacrjournals.orgoncodaily.com This table is for comparative purposes and is based on data from different trials which may have varying patient populations and methodologies.

Strategies to Overcome Resistance in Clinical Settings

Despite initial responses, many tumors develop resistance to KRAS G12C inhibitor monotherapy. Clinical research is heavily focused on understanding and overcoming these resistance mechanisms. ascopubs.orgjwatch.org Resistance can be broadly categorized as "on-target" (secondary mutations in the KRAS gene itself) or "off-target" (activation of alternative signaling pathways). frontiersin.org

Rational Combination Therapy Approaches

Combining KRAS G12C inhibitors with other targeted agents is the leading strategy to delay or overcome resistance. nih.govfrontiersin.orgnih.govresearchgate.net

Inhibition of Upstream Signaling: In CRC, the most successful combination has been with EGFR inhibitors like cetuximab or panitumumab. scientificarchives.comnih.gov This approach blocks the feedback reactivation of EGFR that limits the efficacy of KRAS G12C inhibitor monotherapy. nih.govfrontiersin.org

Inhibition of Downstream Signaling: Combining KRAS G12C inhibitors with MEK inhibitors has been explored to create a more profound vertical blockade of the MAPK pathway. nih.gov

Inhibition of Parallel Pathways: SHP2 inhibitors (like TNO155) are being tested in combination with KRAS G12C inhibitors (like JDQ443 and glecirasib). jacobiopharma.comonclive.com SHP2 is a protein tyrosine phosphatase that acts upstream of RAS, and its inhibition can prevent the reactivation of the pathway. frontiersin.org Other combinations under investigation include inhibitors of PI3K, mTOR, and CDK4/6 to block parallel survival pathways. ascopubs.orgnih.govresearchgate.netnih.gov

Combination with Immunotherapy: There is a strong rationale for combining KRAS G12C inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). Preclinical data suggests that KRAS inhibition can remodel the tumor microenvironment to be more favorable for an anti-tumor immune response. Several clinical trials are evaluating these combinations. ascopubs.orgresearchgate.netnih.gov

Dose Optimization and Scheduling

Optimizing the dose and schedule of KRAS G12C inhibitors is another strategy being explored to enhance efficacy and manage toxicity. The FDA's Project Optimus initiative has encouraged re-evaluation of dosing for targeted therapies. ascopubs.org For sotorasib, while the 960 mg daily dose was approved, studies showed no clear dose-response relationship, prompting discussion about whether lower doses could maintain efficacy with better tolerability. ascopubs.org

Furthermore, one clinical case reported that a patient who developed resistance via KRAS amplification was able to regain response after re-escalating the dose of sotorasib, suggesting that dose modulation could be a strategy to overcome specific resistance mechanisms. oup.com Intermittent or "pulsatile" dosing schedules are also being investigated in preclinical models to see if they can delay the onset of resistance and enhance immune responses, though this has not yet translated to superior clinical outcomes compared to daily dosing. aacrjournals.org The pharmacokinetics of each inhibitor, such as divarasib's elimination profile, are also studied to inform optimal dosing regimens. roche.com

Future Directions in KRAS(G12C) Inhibition and Beyond

The groundbreaking development of covalent inhibitors targeting KRAS(G12C) has ushered in a new era of precision oncology. However, the challenges of acquired resistance and the prevalence of other KRAS mutations necessitate a continued push for innovation. Researchers are actively pursuing several promising avenues to broaden the impact of KRAS-targeted therapies.

Development of Next-Generation KRAS(G12C) Inhibitors

The initial success of first-generation KRAS(G12C) inhibitors, such as sotorasib and adagrasib, has been tempered by the emergence of resistance. nih.gov This has spurred the development of next-generation inhibitors designed to overcome these limitations. These newer agents aim for enhanced potency, improved pharmacokinetic properties, and activity against resistance mechanisms. nih.govwuxibiology.com

Several next-generation KRAS(G12C) inhibitors are in various stages of development. ascopubs.org These include compounds like divarasib (GDC-6036), garsorasib (B12417717) (D-1553), and opnurasib (JDQ443), among others. ascopubs.org The goal is to create more durable responses and to provide options for patients whose tumors have developed resistance to earlier inhibitors. wuxibiology.comnih.gov For instance, some new inhibitors are being evaluated in combination strategies to proactively combat resistance. wuxibiology.com

Table 1: Examples of Next-Generation KRAS(G12C) Inhibitors in Development

| Compound Name | Developer/Sponsor | Key Features/Development Stage |

|---|---|---|

| Divarasib (GDC-6036) | Roche | Phase 3 trials. medpath.com |

| Garsorasib (D-1553) | InventisBio | Under development. ascopubs.org |

| Opnurasib (JDQ443) | Novartis | Under development. ascopubs.org |

| JAB-21822 | Jacobio Pharma | Clinical development. ascopubs.orgmedpath.com |

| LY3537982 | Eli Lilly and Company | Under development. ascopubs.org |

Expanding Targetability to Other KRAS Mutations (e.g., G12D, G12V)

While the G12C mutation is common in non-small cell lung cancer, other mutations like G12D and G12V are more prevalent in pancreatic and colorectal cancers. nih.govascopubs.org A significant focus of current research is to develop inhibitors for these non-G12C mutations, which have historically been more challenging to target due to the absence of a reactive cysteine residue. aacrmeetingnews.orgmdpi.com

Promising progress has been made in developing inhibitors for KRAS(G12D). MRTX1133 is a notable noncovalent inhibitor that has shown the ability to interact with KRAS(G12D) with high affinity and induce tumor regression in preclinical models. nih.gov It is currently being evaluated in clinical trials. ascopubs.orgnih.gov Another approach involves the development of molecules like RMC-9805, which are also in early-phase clinical trials for KRAS(G12D)-mutated cancers. ascopubs.org For the G12V mutation, which is also a common and aggressive driver of cancer, the development of targeted inhibitors is a high priority, with several strategies being explored, including small-molecule inhibitors and immunotherapies. ascopubs.orgaacrmeetingnews.orgoncodaily.com

Table 2: Investigational Inhibitors for Non-G12C KRAS Mutations

| Compound Name | Target Mutation | Developer/Sponsor | Mechanism/Note |

|---|---|---|---|

| MRTX1133 | KRAS(G12D) | Mirati Therapeutics | Noncovalent inhibitor in Phase I/II trials. ascopubs.orgnih.gov |

| RMC-9805 | KRAS(G12D) | Revolution Medicines | In early-phase clinical trials. ascopubs.org |

| HRS-4642 | KRAS(G12D) | Jiangsu Hengrui Medicine | In clinical trials. tandfonline.com |

| mRNA-5671/V941 | KRAS(G12D, G12V, G13D) | Moderna/Merck | mRNA vaccine. ascopubs.orgoncodaily.com |

Pan-RAS Inhibitors and Inhibitors of RAS Effector Signaling

Given the diversity of RAS mutations, an attractive strategy is the development of "pan-RAS" inhibitors that can target multiple RAS isoforms and mutations simultaneously. These agents aim to block the function of both wild-type and mutant RAS proteins, potentially offering a broader therapeutic window. tandfonline.com

One such approach involves the development of tri-complex inhibitors like RMC-6236 (daraxonrasib), which functions as a "molecular glue" to induce the formation of a complex between RAS and cyclophilin A, thereby blocking downstream signaling. nih.govletswinpc.org RMC-6236 has shown early clinical activity in patients with various RAS-mutant tumors, including pancreatic ductal adenocarcinoma. ascopubs.orgclinicaltrialsarena.com

Another strategy is to target the downstream effector pathways that are activated by RAS, such as the RAF-MEK-ERK and PI3K-AKT pathways. bmbreports.org Inhibitors of MEK (e.g., selumetinib) and other downstream kinases have been explored, though their effectiveness can be limited by feedback mechanisms. bmbreports.orgaacrjournals.org Researchers are also investigating compounds that disrupt the direct interaction between RAS and its effectors, such as RAF. aacrjournals.orgmdpi.com For example, compounds like Kobe0065 and rigosertib (B1238547) have been shown to interfere with RAS-effector binding. aacrjournals.orgmdpi.com

Investigating Novel Binding Modes (e.g., Active-State Inhibitors)

The first-generation KRAS(G12C) inhibitors bind to the inactive, GDP-bound state of the protein. nih.gov A key area of future development is the exploration of novel binding modes, including inhibitors that can target the active, GTP-bound "on" state of RAS. nih.govnih.gov Targeting the active state is a compelling strategy as oncogenic RAS mutants predominantly exist in this conformation.

Researchers are designing molecules that bind to different pockets on the RAS protein, such as the switch I/II pocket. nih.govtandfonline.com The development of compounds that can be tailored to inhibit either the active or inactive forms of KRAS from the same chemical scaffold represents a significant advance. nih.gov For example, BI-2852 is an inhibitor that targets the switch I/II pocket. tandfonline.com Additionally, some next-generation inhibitors, like BBO-8520, are being designed to target both the active and inactive states of KRAS, which may lead to more potent and durable responses. medpath.com This dual-targeting approach could potentially overcome some of the resistance mechanisms that limit the efficacy of inhibitors that only target the inactive state. medpath.com

Vi. Research Methodologies and Techniques for Studying K Ras G12c Inhibitor 6

Structural Biology Approaches

Structural biology techniques have provided atomic-level insights into how K-Ras(G12C) inhibitor 6 interacts with its target protein.

X-ray crystallography has been a pivotal technique in visualizing the binding mode of this compound and its analogs. By determining the three-dimensional structure of the inhibitor bound to the KRAS(G12C) protein, researchers have been able to identify the specific amino acid residues involved in the interaction.

Crystallographic studies revealed that these inhibitors bind to a previously unobserved allosteric pocket located beneath the switch-II region of the KRAS protein, which is not apparent in previous Ras structures. nih.gov This binding is covalent, with the inhibitor forming a bond with the mutant cysteine at position 12 (Cys12). nih.gov The binding of the inhibitor in this pocket, termed the Switch-II Pocket (S-IIP), induces conformational changes in both the switch-I and switch-II regions of KRAS. nih.gov

Detailed analysis of the co-crystal structure of a tethering compound, a precursor to more optimized inhibitors, shows the compound extending from Cys12 into the S-IIP. nih.gov This pocket is characterized by hydrophobic sub-pockets that tightly accommodate the inhibitor. nih.gov The binding disrupts the normal function of the switch regions, which are critical for effector protein interactions. nih.gov Further crystallographic studies with more advanced analogs have shown a consistent binding mode, with all compounds following a similar trajectory from Cys12 into the S-IIP. nih.gov

| PDB ID | Inhibitor | Resolution (Å) | Key Findings |

|---|---|---|---|

| 4LUC | Compound 6Ostrem | Not specified | Revealed the formation of a new allosteric pocket (S-IIP) upon inhibitor binding. nih.govrsc.org |

| 6OIM | AMG 510 | Not specified | Confirmed covalent binding to Cys12 and occupation of the S-IIP. tandfonline.com |

| 6PGO | Compound 2 | 1.5 | Confirmed access to a cryptic pocket involving residues H95, Y96, and Q99. acs.orgzju.edu.cn |

| 8AFB | BI-0474 | 1.12 | Showed covalent binding of the inhibitor to Cys12. opnme.comnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the dynamic and structural aspects of the KRAS(G12C) protein upon binding of inhibitors. researchgate.net Real-time NMR experiments have been particularly insightful, allowing researchers to simultaneously observe processes like GTP hydrolysis and inhibitor binding. nih.gov

These studies have shown that for certain inhibitors, the rate of covalent modification is linked to the rate of GTP hydrolysis, suggesting that the inhibitor preferentially binds to the GDP-bound state of KRAS. nih.gov NMR has also been used to confirm the binding site and to observe the conformational changes induced by the inhibitor. For instance, significant chemical shift changes in the NMR spectra of KRAS(G12C) have been observed for residues in and around the switch-II pocket upon inhibitor binding, corroborating the findings from X-ray crystallography. nih.gov Furthermore, NMR has been instrumental in fragment-based screening to identify initial non-covalent binders to the switch II pocket. opnme.com

X-ray Crystallography of KRAS(G12C)-Inhibitor Complexes

Biochemical and Biophysical Assays

A variety of biochemical and biophysical assays have been essential for characterizing the functional consequences of inhibitor binding to KRAS(G12C).

Nucleotide exchange assays are critical for understanding how inhibitors affect the activation state of KRAS. acs.org The function of KRAS proteins is tightly regulated by the cycle of binding to guanosine (B1672433) triphosphate (GTP), which represents the "on" state, and guanosine diphosphate (B83284) (GDP), the "on" state. opnme.com Guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1, facilitate the exchange of GDP for GTP, thereby activating KRAS. opnme.comosti.gov

Researchers have utilized nucleotide exchange assays, often employing fluorescently labeled nucleotides, to measure the rate of GDP release and GTP uptake. nih.govreactionbiology.com Studies on this compound and related compounds have demonstrated that they significantly impair nucleotide exchange. nih.gov By binding to the GDP-bound state of KRAS(G12C), the inhibitor locks the protein in its inactive conformation, preventing the SOS1-mediated exchange of GDP for GTP. nih.govosti.gov This leads to an accumulation of the inactive KRAS-GDP complex. apexbt.com These assays have shown that in the presence of the inhibitor, the affinity of KRAS(G12C) for GDP is increased relative to its affinity for GTP. nih.gov

| Condition | Relative Affinity (GDP/GTP) | Reference |

|---|---|---|

| K-Ras(G12C) without inhibitor | 0.6 ± 0.2 | nih.gov |

| K-Ras(G12C) with compound 8 | 3.9 ± 0.6 | nih.gov |

| K-Ras(G12C) with compound 12 | 3.5 ± 0.8 | nih.gov |

The initial discovery of molecules that could bind to the challenging KRAS(G12C) target was enabled by innovative screening techniques. Fragment-based screening involves testing a library of small, low-molecular-weight compounds (fragments) for weak binding to the target protein. nih.gov

A specific and powerful application of this approach has been "tethering," a disulfide-fragment-based screening method. nih.gov This technique uses a library of disulfide-containing fragments that can form a reversible covalent bond with a cysteine residue on the target protein. nih.gov For KRAS(G12C), this screening targeted the unique Cys12 residue. nih.gov Using mass spectrometry to detect the formation of the disulfide bond, researchers were able to identify fragments that bound to KRAS(G12C) but not to the wild-type protein. nih.gov The most successful fragments from these screens, such as 6H05, served as the starting points for structure-based drug design, leading to the development of more potent and specific inhibitors like this compound. nih.govrsc.org

Nucleotide Exchange Assays

Cell-Based Assays

To assess the biological activity of this compound and its derivatives within a cellular context, a variety of cell-based assays have been employed. These assays are crucial for confirming that the biochemical effects observed in vitro translate to functional outcomes in living cells.

A key assay measures the phosphorylation of downstream signaling proteins, such as ERK1/2. acs.org Since KRAS is an upstream activator of the MAPK signaling pathway, inhibition of KRAS(G12C) is expected to lead to a decrease in the levels of phosphorylated ERK (p-ERK). frontiersin.org Indeed, treatment of cancer cell lines harboring the KRAS(G12C) mutation with these inhibitors has been shown to reduce p-ERK levels, confirming the disruption of oncogenic signaling. acs.org

Furthermore, cell viability and apoptosis assays have demonstrated that these inhibitors can selectively kill cancer cells dependent on KRAS(G12C) for their survival. apexbt.comselleckchem.com For example, some inhibitors have been shown to decrease cell viability and increase apoptosis in lung cancer cell lines with the G12C mutation. apexbt.comselleckchem.com These cellular assays have been instrumental in optimizing the inhibitors for improved cellular efficacy and for understanding their potential as therapeutic agents. rsc.org

Cell Viability and Apoptosis Assays

Cell viability and apoptosis assays are fundamental in the preclinical evaluation of this compound. These in vitro tests provide initial data on the inhibitor's ability to suppress the growth of cancer cells harboring the K-Ras(G12C) mutation and to induce programmed cell death (apoptosis).

Cell Viability Assays: These assays, such as the MTT or CellTiter-Glo assays, measure the metabolic activity of cells, which serves as an indicator of cell viability. frontiersin.orgaacrjournals.org Studies have shown that some K-Ras(G12C) inhibitors can effectively decrease the viability of lung cancer cell lines containing the G12C mutation. frontiersin.orgapexbt.com For instance, the viability of K-Ras(G12C)-mutant cell lines like H358 and H2122 can be significantly reduced upon treatment with such inhibitors. frontiersin.orgnih.gov The effectiveness of the inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. A lower IC50 value indicates a more potent compound. aacrjournals.org

Apoptosis Assays: To determine if the reduction in cell viability is due to the induction of apoptosis, researchers utilize techniques like Annexin V-FITC and propidium (B1200493) iodide staining followed by flow cytometry. frontiersin.orgnih.gov Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis, while propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, a characteristic of late-stage apoptosis or necrosis. Studies have demonstrated that treatment with certain K-Ras(G12C) inhibitors leads to an increase in the percentage of apoptotic cells in G12C-containing cancer cell lines. apexbt.comnih.gov

| Cell Line | K-Ras Mutation | IC50 (nM) |

|---|---|---|

| NCI-H358 | G12C | 11.8 |

| MIA PaCa-2 | G12C | 11.8 |

| NCI-H1373 | G12C | 11.8 |

| A549 | G12S | >8000 |

Signaling Pathway Analysis (e.g., Western Blot for MAPK/ERK phosphorylation)

To investigate the molecular mechanism by which this compound exerts its effects, researchers analyze its impact on intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. The K-Ras protein is a key component of this pathway, and its oncogenic mutations lead to constitutive activation and uncontrolled cell proliferation.

Western Blot Analysis: This technique is widely used to detect and quantify the levels of specific proteins in cell lysates. researchgate.net In the context of K-Ras(G12C) inhibitors, Western blotting is employed to assess the phosphorylation status of key downstream effectors of K-Ras, such as MEK and ERK. nih.gov Phosphorylation is a critical step in the activation of these proteins. A successful K-Ras(G12C) inhibitor is expected to reduce the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), indicating a shutdown of the MAPK pathway. nih.govaacrjournals.org Studies have shown that treatment with K-Ras(G12C) inhibitors leads to a significant decrease in p-ERK levels in sensitive cancer cell lines. nih.govaacrjournals.org However, in some cases, a rebound in p-ERK levels can be observed over time, suggesting the activation of resistance mechanisms. nih.govnih.gov

| Cell Line | Treatment | p-ERK Level (relative to control) | p-S6 Level (relative to control) |

|---|---|---|---|

| MIA PaCa-2 | Vehicle | 1.00 | 1.00 |

| MIA PaCa-2 | K-Ras(G12C) Inhibitor | 0.15 | 0.25 |

| H358 | Vehicle | 1.00 | 1.00 |

| H358 | K-Ras(G12C) Inhibitor | 0.40 | 0.60 |

Mutagenesis Screens for Resistance Mechanisms (e.g., N-ethyl-N-nitrosourea)

A significant challenge in cancer therapy is the development of drug resistance. To proactively identify potential mechanisms of resistance to this compound, researchers can employ mutagenesis screens.

N-ethyl-N-nitrosourea (ENU) Mutagenesis: ENU is a potent mutagen that induces random point mutations in the genome. By exposing cancer cells to ENU and then treating them with a K-Ras(G12C) inhibitor, scientists can select for and identify cells that have acquired resistance-conferring mutations. frontiersin.org Subsequent sequencing of the KRAS gene and other relevant genes in these resistant clones can reveal specific mutations that interfere with the inhibitor's binding or activate alternative signaling pathways. frontiersin.org These screens have been instrumental in predicting that mutations in other residues of the KRAS protein can lead to resistance against specific G12C inhibitors. frontiersin.orgaacrjournals.org

In Vivo Models for Preclinical Evaluation

Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor tissue from a human patient into an immunodeficient mouse. These models are considered to be more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity and architecture of the original human tumor. aacrjournals.org

Efficacy Studies: PDX models harboring the K-Ras(G12C) mutation are used to evaluate the anti-tumor efficacy of this compound. aacrjournals.orgaacrjournals.org Tumor growth is monitored over time in treated versus untreated mice. aacrjournals.org Successful inhibitors demonstrate a significant reduction in tumor volume or even tumor regression in these models. aacrjournals.org The response to the inhibitor can be heterogeneous across different PDX models, reflecting the variability seen in patients. nih.gov

Pharmacodynamic Studies: PDX models are also used to assess the pharmacodynamic effects of the inhibitor, such as the extent and duration of MAPK pathway inhibition in the tumor tissue. aacrjournals.org

Genetically Engineered Mouse (GEM) Models

GEM models are mice that have been genetically modified to develop tumors with specific mutations, such as K-Ras(G12C). biorxiv.orgaacrjournals.org These models are particularly valuable for studying tumor initiation, progression, and the interaction of the tumor with the immune system in an immunocompetent host. aacrjournals.org

Tumorigenesis and Treatment Response: GEM models of K-Ras(G12C)-driven lung cancer, for example, can be used to study the efficacy of this compound in a setting that more closely mimics human disease development. biorxiv.orgaacrjournals.org These models have been used to show that while some tumors respond to treatment, others may inevitably progress, highlighting the need for combination therapies. aacrjournals.org

Genomic and Proteomic Profiling in Resistance Studies

To understand the molecular basis of both intrinsic and acquired resistance to this compound, researchers perform comprehensive genomic and proteomic analyses of resistant tumors. aacrjournals.orgliverpool.ac.uk

Genomic Profiling: This involves sequencing the DNA of resistant tumors to identify mutations that may have emerged during treatment. aacrjournals.org This can include secondary mutations in the KRAS gene itself, amplifications of the KRAS gene, or mutations in other genes within the MAPK pathway or in parallel signaling pathways. aacrjournals.orgascopubs.orgmdpi.com

Proteomic Profiling: Quantitative proteomics, often using mass spectrometry, allows for the global analysis of protein expression and phosphorylation changes in response to inhibitor treatment. nih.gov This can reveal the upregulation of receptor tyrosine kinases (RTKs) or other signaling molecules that can bypass the inhibition of K-Ras(G12C) and reactivate downstream signaling. nih.govnih.gov These studies have been crucial in identifying adaptive feedback mechanisms as key drivers of resistance. nih.gov

| Mechanism Category | Specific Alteration | Reference |

|---|---|---|

| On-Target (KRAS alterations) | Secondary KRAS mutations (e.g., Y96D, R68S) | frontiersin.org |

| On-Target (KRAS alterations) | KRAS G12C amplification | ascopubs.orgmdpi.com |

| Bypass Track (MAPK pathway) | Activating mutations in NRAS, HRAS, BRAF, MEK | aacrjournals.org |

| Bypass Track (Other pathways) | Amplification or activation of Receptor Tyrosine Kinases (e.g., MET, FGFR) | ascopubs.org |

| Bypass Track (Other pathways) | Alterations in cell cycle regulators (e.g., CDKN2A loss) | nih.gov |

Next-Generation Sequencing (NGS) of Tumor Biopsies and Circulating Tumor DNA (ctDNA)

Next-Generation Sequencing (NGS) has become an indispensable tool in the era of targeted cancer therapy, enabling high-throughput analysis of DNA and RNA. nih.gov In the context of K-Ras(G12C) inhibitors, NGS is applied to both solid tumor biopsies and liquid biopsies, the latter primarily involving the analysis of circulating tumor DNA (ctDNA). nih.govaacrjournals.org ctDNA consists of small fragments of DNA released into the bloodstream by tumor cells, offering a non-invasive method to profile the genomic landscape of a patient's cancer. aacrjournals.orgnih.gov

The analysis of ctDNA is a powerful technique for several applications in the study of K-Ras(G12C) inhibitors:

Monitoring Treatment Response: Serial ctDNA profiling allows researchers to track the changes in the variant allele frequency (VAF) of the KRAS G12C mutation over the course of treatment. A rapid and significant decrease in the ctDNA levels of KRAS G12C has been associated with positive treatment response and improved progression-free survival in patients treated with inhibitors like divarasib (B10829276) and sotorasib (B605408). aacrjournals.orgmdpi.comnih.gov For instance, in some studies, all partial responses to treatment were accompanied by a reduction in the KRAS G12C allele frequency in ctDNA to below 1% after two cycles. mdpi.com

Detecting Acquired Resistance: As tumors evolve under the selective pressure of targeted therapy, they can develop new mutations that confer resistance. NGS of ctDNA can identify these emerging genomic alterations, often before resistance becomes clinically apparent through imaging. mdpi.comascopubs.org Mechanisms of acquired resistance to KRAS G12C inhibitors identified through this method include new point mutations in the KRAS gene itself or alterations in other genes of the MAPK pathway such as BRAF, MAP2K1, and receptor tyrosine kinases like EGFR. aacrjournals.orgascopubs.org

Assessing Tumor Heterogeneity: ctDNA analysis can capture a more comprehensive picture of tumor heterogeneity than a single-tissue biopsy. aacrjournals.orgaacrjournals.org Studies have shown that the KRAS G12C mutation is typically a truncal event, meaning it is present in the majority of cancer cells. aacrjournals.orgnih.gov However, the detectability and levels of KRAS G12C in ctDNA can vary significantly between cancer types, with higher detection rates and tumor fractions often observed in colorectal cancer compared to non-small cell lung cancer (NSCLC). nih.govaacrjournals.org This variation is linked to differences in ctDNA shedding, tumor burden, and sites of metastasis. nih.govaacrjournals.org

The findings from ctDNA studies underscore its clinical utility for patient stratification, real-time response monitoring, and understanding the evolutionary dynamics of resistance to K-Ras(G12C) inhibitors.

Table 1: Findings from ctDNA Analysis in Patients Treated with K-Ras(G12C) Inhibitors

| Inhibitor | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Divarasib (GDC-6036) | Solid Tumors (NSCLC, CRC) | Baseline ctDNA detection of KRAS G12C was 72.9% in NSCLC and 92.6% in CRC patients. A rapid decline in ctDNA levels was observed in responding patients as early as 15 days into treatment. | nih.govaacrjournals.org |

| Sotorasib (AMG 510) | NSCLC | Clearance of KRAS G12C-mutant ctDNA was associated with a significantly improved objective response rate (80% vs. 8%). | bohrium.com |

| Adagrasib (MRTX849) | CRC | Analysis of ctDNA from the KRYSTAL-1 trial identified multiple acquired genomic alterations in up to 70% of patients at the time of progression. | mdpi.com |

| Divarasib | CRC | In patients pre-treated with other KRAS G12C inhibitors, ctDNA analysis revealed a significant decline in KRAS G12C VAF after two cycles of divarasib. | mdpi.com |

Proteomic Analysis for Signaling Network Rewiring

While genomics reveals the blueprint of the cancer cell, proteomics provides a functional snapshot of the proteins that execute cellular processes. In the study of K-Ras(G12C) inhibitors, proteomic techniques, particularly quantitative mass spectrometry, are essential for mapping the complex rewiring of signaling networks that occurs in response to treatment. nih.govbiorxiv.org These analyses help to uncover the immediate effects of target inhibition and the subsequent adaptive changes that cells undergo to survive, which often lead to resistance.

Key research applications of proteomics in this field include:

Mapping Adaptive Signaling: Upon inhibition of KRAS G12C, cancer cells often activate alternative survival pathways to bypass the blocked signal. Phosphoproteomics, which measures the phosphorylation status of thousands of proteins, has been instrumental in identifying these adaptive responses. nih.gov Studies using inhibitors like ARS-1620 have shown that while MAPK signaling (p-ERK) is initially suppressed, a rebound in this pathway can occur. nih.gov Furthermore, cells can activate parallel pathways, such as those mediated by receptor tyrosine kinases (RTKs) including ERBB2/3, FGFR1, and AXL, to sustain proliferation. ascopubs.orgnih.gov

Identifying Combination Therapy Targets: By revealing the specific bypass pathways that are activated, proteomic analysis can predict effective combination therapies. ascopubs.orgbiorxiv.org For example, if proteomic data shows an upregulation of FGFR signaling as an adaptive response, combining the K-Ras(G12C) inhibitor with an FGFR inhibitor could prevent or overcome resistance. ascopubs.orgnih.gov Similarly, identifying feedback activation of upstream components like SOS1 or SHP2 has led to clinical trials combining their inhibitors with KRAS G12C inhibitors. nih.govfrontiersin.org

Characterizing the KRAS Interactome: Techniques such as TurboID-based proximity labeling coupled with quantitative proteomics have been used to systematically map the protein interaction networks of wild-type KRAS and its oncogenic mutants, including G12C. mdpi.com This approach has revealed that while core interactions are preserved, mutant KRAS proteins show distinct changes, such as reduced binding to tumor suppressors and enhanced recruitment of proteins involved in growth signaling, like LAMTOR1, which regulates the mTORC1 pathway. mdpi.com